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molecular formula C9H9NO2 B118617 3,5-Bis(hydroxymethyl)benzonitrile CAS No. 146335-23-1

3,5-Bis(hydroxymethyl)benzonitrile

Cat. No. B118617
M. Wt: 163.17 g/mol
InChI Key: WOMKDGDCCWYUDN-UHFFFAOYSA-N
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Patent
US06617346B1

Procedure details

To a solution of 3,5-bis-(tert-butyl-dimethyl-silanyloxymethyl)-benzonitrile (1.45 g, 3.702 mmol) in tetrahydrofuran (30 mL) at room temperature was added tetrabutylammonium fluoride (9.255 mL, 9.255 mmol, 1 M in tetrahydrofuran). The reaction mixture was stirred at room temperature for 2 h then concentrated in vacuo. The residue was partitioned between ethyl acetate (20 mL) and water (30 mL). The layers were separated and the product was extracted with ethyl acetate (3×20 mL). The organic layers were washed with brine and dried over anhydrous magnesium sulfate. The solid was filtered off, and the filtrate was concentrated in vacuo. Purification of the residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 75% ethyl acetate in hexanes yielded 3,5-bis-hydroxymethyl-benzonitrile (465 mg, 77%).
Name
3,5-bis-(tert-butyl-dimethyl-silanyloxymethyl)-benzonitrile
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
9.255 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([SiH2][O:6][C:7](C)(C)[C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([C:16](C)(C)[O:17][SiH2]C(C)(C)C)[CH:15]=1)[C:11]#[N:12])(C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[OH:17][CH2:16][C:14]1[CH:13]=[C:10]([CH:9]=[C:8]([CH2:7][OH:6])[CH:15]=1)[C:11]#[N:12] |f:1.2|

Inputs

Step One
Name
3,5-bis-(tert-butyl-dimethyl-silanyloxymethyl)-benzonitrile
Quantity
1.45 g
Type
reactant
Smiles
C(C)(C)(C)[SiH2]OC(C=1C=C(C#N)C=C(C1)C(O[SiH2]C(C)(C)C)(C)C)(C)C
Name
Quantity
9.255 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (20 mL) and water (30 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
WASH
Type
WASH
Details
eluting with 75% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC=1C=C(C#N)C=C(C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 465 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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